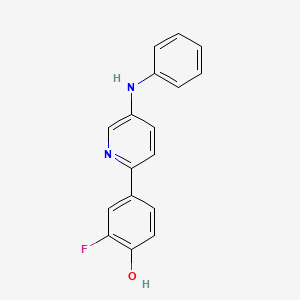
4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromine atom attached to a benzamide moiety, which is further connected to a pyridinyl group with an oxo substituent. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide typically involves the following steps:
Coupling Reaction: The brominated benzamide is then coupled with a pyridinyl derivative. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Oxidation: The final step involves the oxidation of the pyridinyl group to introduce the oxo functionality. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride. Conversely, the compound can undergo further oxidation to form more complex structures.
Coupling Reactions: The benzamide and pyridinyl groups can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron, aluminum chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products Formed
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Higher oxidation state compounds with additional functional groups.
Reduction Products: Hydroxyl derivatives of the original compound.
科学的研究の応用
4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms .
類似化合物との比較
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: Investigated for their quorum sensing inhibitory effects.
Uniqueness
4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom allows for versatile substitution reactions, while the oxo-pyridinyl moiety provides opportunities for oxidation and reduction reactions. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H9BrN2O2 |
|---|---|
分子量 |
293.12 g/mol |
IUPAC名 |
4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-3-1-8(2-4-9)12(17)15-10-7-14-6-5-11(10)16/h1-7H,(H,14,16)(H,15,17) |
InChIキー |
BCYNWDDQKCDOML-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=CNC=CC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl 5-amino-3-[2-(2,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B13876778.png)


![Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13876811.png)

![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876840.png)




